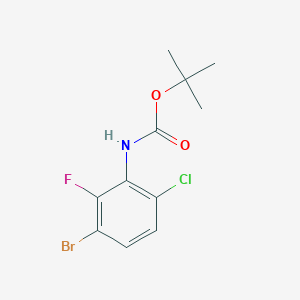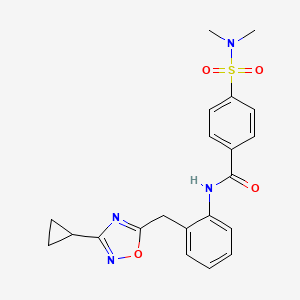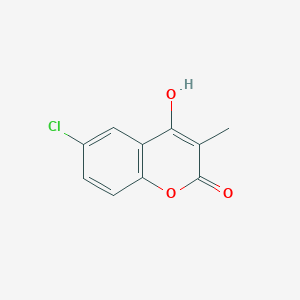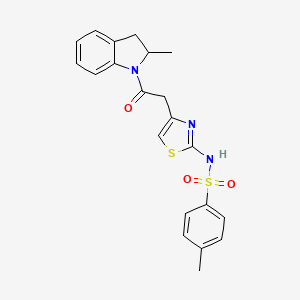
3-Bromo-6-chloro-2-fluoroaniline, n-boc protected
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected” is a chemical compound with the CAS Number: 1820711-67-8 . It is also known by the IUPAC Name tert-butyl (3-bromo-6-chloro-2-fluorophenyl)carbamate .
Molecular Structure Analysis
The molecular structure of “3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected” can be represented by the InChI Code: 1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
The molecular weight of “3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected” is 324.58 . It is a solid at ambient temperature .科学的研究の応用
Antimalarial Activity of Artemisinin Derivatives
A study explored the synthesis of artemisinin derivatives incorporating bromo and aromatic amine functions, aiming for compounds with enhanced water solubility and potent antimalarial activity. These derivatives exhibited significant in vitro efficacy against Plasmodium falciparum, with some compounds showing multiple-fold higher potency than artemisinin itself, although in vivo activity was not significant (Lin et al., 1990).
Synthetic Strategies Towards Fluorinated Beta-Amino Acids
Research into the synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, involved strategies that may utilize similar halogenated anilines as starting materials. This compound is highlighted for its potential as a building block in medicinal chemistry, demonstrating the relevance of halogenated anilines in synthesizing structurally novel amino acids (Van Hende et al., 2009).
Characterization of Borane Adducts
A study on the preparation and characterization of borane adducts of substituted pyridines, including fluoro-, chloro-, and bromo-substituted compounds, sheds light on the chemical behavior and properties of these complexes. Such research contributes to understanding the interactions and stability of borane complexes with halogenated compounds, which can be critical in various chemical synthesis and material science applications (Ferrence et al., 1982).
Fluoride Ion Capture from Water
The development of cationic borane for selective fluoride ion capture from water highlights the potential environmental and analytical applications of halogenated anilines and their derivatives. This research demonstrates the ability to selectively complex fluoride ions, a property that could be leveraged for water purification or analytical detection of fluoride in environmental samples (Chiu & Gabbaï, 2006).
Synthesis of Fluorescent Peptides and PNA Oligomers
The use of fluorescein-conjugated lysine monomers in the solid-phase synthesis of fluorescent peptides and PNA oligomers showcases another application of protected amino compounds in biochemistry and molecular biology. These monomers allow for the incorporation of fluorescent labels into peptides and PNA oligomers, facilitating studies in protein interactions, cellular imaging, and diagnostic assays (Lohse et al., 1997).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and carries the hazard statements H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
tert-butyl N-(3-bromo-6-chloro-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBBDTFBCUJLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)
![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B2672343.png)
